![molecular formula C7H6ClN3O B015664 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90057-08-2](/img/structure/B15664.png)

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

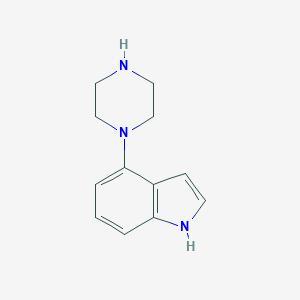

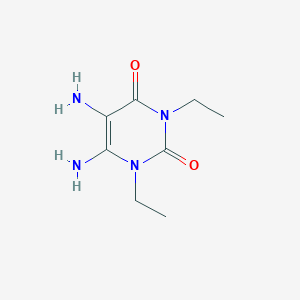

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The primary targets of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The affected pathway is the JAK-STAT signaling pathway . When this pathway is disrupted, it can lead to a variety of diseases affecting the immune system . In the context of cancer, the inhibition of this pathway can prevent the uncontrolled growth and division of cells, thereby potentially slowing down or stopping tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action involve the up-regulation of certain genes like P53, BAX, DR4, and DR5, and the down-regulation of others like Bcl2, Il-8, and CDK4 in treated cells . At the protein level, the compound increases the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and induces apoptotic death of cells .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine interacts with various enzymes and proteins. For instance, it has shown promising binding affinities against Bcl2 anti-apoptotic protein . The nature of these interactions involves the compound binding to the protein, potentially influencing its function.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to increase the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent cyclization and chlorination steps lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines, to form a variety of derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly reported in the literature.

Common Reagents and Conditions

Substitution Reactions: Common reagents include aromatic, aliphatic, and cyclic amines, often in the presence of a catalytic amount of hydrochloric acid.

Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from substitution reactions include various 4-substituted derivatives, which can exhibit different biological activities depending on the nature of the substituent .

Scientific Research Applications

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of cancer and inflammatory diseases.

Biological Studies: The compound and its derivatives have been studied for their anticancer properties, showing activity against various human cancer cell lines.

Chemical Biology: It is used in molecular docking studies to understand its interactions with biological targets, aiding in the design of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methoxy group at the 2-position but shares the same core structure.

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Contains an additional formyl group at the 5-position.

Uniqueness

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and methoxy substituents, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name |

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQQJGKVGZQZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422056 | |

| Record name | 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90057-08-2 | |

| Record name | 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the N(9)-functionalization of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine as described in the research?

A1: The research focuses on synthesizing 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, which is an example of an N(9)-functionalized 7-deazapurine. This functionalization is significant for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

![(2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrchloride](/img/structure/B15599.png)